![molecular formula C12H13BrO4 B2818936 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid CAS No. 2089325-57-3](/img/structure/B2818936.png)
2-Bromo-4-(tert-butoxycarbonyl)benzoic acid
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Overview
Description
“2-Bromo-4-(tert-butoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C12H13BrO4 . It is a derivative of benzoic acid, where a bromine atom is attached at the 2nd position and a tert-butoxycarbonyl group is attached at the 4th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butoxycarbonyl)benzoic acid” consists of a benzene ring substituted with a bromine atom, a tert-butoxycarbonyl group, and a carboxylic acid group . The presence of these functional groups can significantly influence the chemical behavior of the compound.Physical And Chemical Properties Analysis
“2-Bromo-4-(tert-butoxycarbonyl)benzoic acid” is a powder at room temperature . Its molecular weight is 301.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Novel Industrial Processes
2-Bromo-4-(tert-butoxycarbonyl)benzoic acid has been implicated in novel and practical industrial processes, specifically in the synthesis of key intermediates for SGLT2 inhibitors, which are promising for diabetes therapy. This synthesis pathway begins with dimethyl terephthalate and involves multiple steps, demonstrating scalability and cost-efficiency for pharmaceutical manufacturing (Zhang et al., 2022).
Synthetic Organic Chemistry
The compound plays a crucial role in synthetic organic chemistry, including the preparation of chiral dioxinones and subsequent transformations leading to enantiomerically pure β-hydroxy-acid derivatives. This showcases its utility in constructing complex molecules with high stereocontrol, essential for developing pharmaceuticals and fine chemicals (Noda & Seebach, 1987).
Mechanism of Action
Target of Action
Compounds with boc protection, like this one, are often used as substrates for suzuki coupling reactions .
Mode of Action
Due to the presence of boc protection, it serves as an ideal substrate for suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
It’s known that suzuki coupling reactions, which this compound is involved in, are widely used in organic synthesis for creating carbon-carbon bonds .
Result of Action
As a substrate in suzuki coupling reactions, it contributes to the formation of biaryls , which are key structures in many biologically active compounds.
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUVKSYUWMNNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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